
5-Ethyl-6-methoxy-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-methoxy-2H-1,3-benzodioxole is an organic compound classified as a benzodioxole derivative Benzodioxoles are heterocyclic compounds containing a methylenedioxy functional group attached to a benzene ring This particular compound is characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 6-position of the benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole typically involves the methylenation of catechols. One common method is the reaction of catechol with disubstituted halomethanes under basic conditions. For instance, catechol can be reacted with ethyl bromide and methoxy methyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-6-methoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
1,3-Benzodioxole: A parent compound with similar structural features but lacking the ethyl and methoxy substituents.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A derivative with a formyl group at the 5-position instead of an ethyl group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: A compound with a propenyl group at the 6-position instead of an ethyl group .
Uniqueness: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methoxy groups enhances its potential for diverse applications in various fields .
Propiedades
Número CAS |
108551-65-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5-ethyl-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-9-10(13-6-12-9)5-8(7)11-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
RHWGDGIRKJDTFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
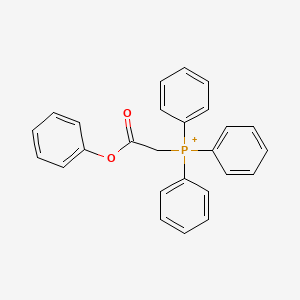
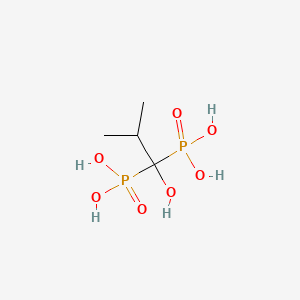

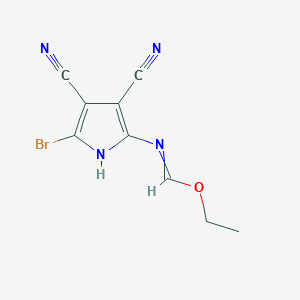
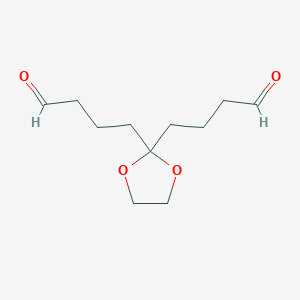


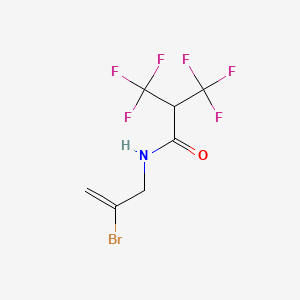
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
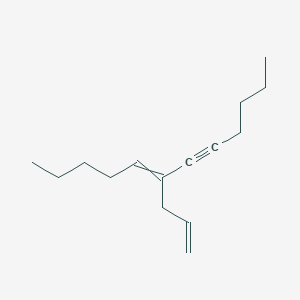
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
